molecular formula C6HCl4NO2 B11754774 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid CAS No. 35592-22-4

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid

Cat. No.: B11754774
CAS No.: 35592-22-4
M. Wt: 260.9 g/mol
InChI Key: XQBFIOZYVSZLCI-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C6HCl4NO2 and a molecular weight of 260.892 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four chlorine atoms and a carboxylic acid group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3-pyridinecarboxylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 4, 5, and 6 positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives, while reduction reactions can produce partially dechlorinated compounds .

Scientific Research Applications

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound’s chlorine atoms and carboxylic acid group enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine atoms and the carboxylic acid group imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

35592-22-4

Molecular Formula

C6HCl4NO2

Molecular Weight

260.9 g/mol

IUPAC Name

2,4,5,6-tetrachloropyridine-3-carboxylic acid

InChI

InChI=1S/C6HCl4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13)

InChI Key

XQBFIOZYVSZLCI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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